(25R)-26-hydroxycholest-4-en-3-one

CYP27A1 Enzyme Kinetics Bile Acid Biosynthesis

Researchers quantifying CYP27A1 kinetics or profiling bile acid intermediates often encounter racemic oxysterol preparations that produce ambiguous LC-MS/MS signals due to co-elution with endogenous isomers. (25R)-26-Hydroxycholest-4-en-3-one (CAS 56792-59-7) eliminates this variable with enzymatically authentic (25R) stereochemistry, enabling definitive peak assignment and reliable quantification. • Stereochemically defined (25R) configuration per CYP27A1 enzymatic specificity; eliminates co-elution ambiguity in metabolomics workflows • Validated substrate for CYP27A1 Km/Vmax determination, inhibitor screening, and CTX pathway tracing • Supplied at ≥95% HPLC purity; ambient-shipped in 5-50 mg research quantities with batch-specific certificate of analysis

Molecular Formula C₂₇H₄₄O₂
Molecular Weight 400.64
CAS No. 56792-59-7
Cat. No. B1142032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(25R)-26-hydroxycholest-4-en-3-one
CAS56792-59-7
Synonyms(8S,9S,10R,13R,14S,17R)-17-((2R,6R)-7-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
Molecular FormulaC₂₇H₄₄O₂
Molecular Weight400.64
Structural Identifiers
SMILESCC(CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)CO
InChIInChI=1S/C27H44O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h16,18-19,22-25,28H,5-15,17H2,1-4H3/t18-,19-,22+,23-,24+,25+,26+,27-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (25R)-26-Hydroxycholest-4-en-3-one (CAS 56792-59-7) Is a Critical Oxysterol Intermediate in Bile Acid Biosynthesis and Steroid Research


(25R)-26-hydroxycholest-4-en-3-one (CAS 56792-59-7) is a key oxysterol intermediate in the acidic pathway of bile acid biosynthesis, derived from the hydroxylation of cholesterol by the mitochondrial enzyme CYP27A1 [1]. Characterized by a hydroxyl group at the 26th position and a ketone at the 3rd position of the cholestane backbone (molecular formula C27H44O2, MW 400.64), this compound is an obligate precursor for the synthesis of the (25R)-26-acid group essential for bile acid formation [2]. It serves as a critical intermediate in the conversion of cholesterol to primary bile acids and as a metabolic probe for studying CYP27A1 and related cytochrome P450 enzymes .

Why (25R)-26-Hydroxycholest-4-en-3-One Cannot Be Replaced by Generic Cholesterol Metabolites in CYP27A1 Research


Interchangeability of (25R)-26-hydroxycholest-4-en-3-one with structurally related oxysterols such as 25-hydroxycholesterol, 27-hydroxycholesterol, or 7α-hydroxycholesterol is not scientifically valid due to fundamental differences in both biosynthetic origin and enzyme kinetics. While 27-hydroxycholesterol is produced by CYP27A1 acting on cholesterol [1], (25R)-26-hydroxycholest-4-en-3-one is generated via a distinct route: CYP27A1 exhibits substantially higher catalytic activity toward sterols bearing a 3-oxo-Δ4 structure compared to those with a 3β-hydroxy-Δ5 configuration [2]. Substrate specificity studies demonstrate that CYP27A1 hydroxylates 4-cholesten-3-one (a 3-oxo-Δ4 sterol) far more efficiently than cholesterol itself [2], indicating that the metabolic channeling through the 3-oxo-Δ4 intermediate pathway represents a functionally distinct route that cannot be modeled or replicated by substituting with generic cholesterol-derived oxysterols. Furthermore, the (25R) stereochemistry is enzymatically specified by CYP27A1 [3], rendering racemic or mixed stereoisomer preparations unsuitable for precise mechanistic studies.

Quantitative Differentiation Evidence for (25R)-26-Hydroxycholest-4-en-3-One Against Closest In-Class Analogs


CYP27A1 Substrate Specificity: 3-Oxo-Δ4 Sterols Exhibit Markedly Higher Hydroxylation Rates Than 3β-Hydroxy-Δ5 Sterols

Recombinant human CYP27A1 hydroxylates sterols with a 3-oxo-Δ4 structure at much higher rates than corresponding sterols with a 3β-hydroxy-Δ5 structure [1]. In direct comparative assays, 7α-hydroxy-4-cholesten-3-one (3-oxo-Δ4) exhibited the highest hydroxylation rate among all tested substrates, followed by 4-cholesten-3-one, with cholesterol (3β-hydroxy-Δ5) showing substantially lower efficiency [1]. The rank order of hydroxylation rates was: 7α-hydroxy-4-cholesten-3-one > 4-cholesten-3-one > 7α-hydroxycholesterol > 24-hydroxy-4-cholesten-3-one > cholesterol > 25-hydroxy-4-cholesten-3-one > 24-hydroxycholesterol ≥ 25-hydroxycholesterol [1].

CYP27A1 Enzyme Kinetics Bile Acid Biosynthesis Substrate Specificity

Analytical Purity and Characterization: Vendor-Specific Purity Grades for (25R)-26-Hydroxycholest-4-en-3-One Enable Fit-for-Purpose Procurement

Commercial suppliers of (25R)-26-hydroxycholest-4-en-3-one offer distinct purity grades validated by analytical methods, enabling researchers to select material appropriate for specific experimental requirements . Avanti Research provides >99% purity material with full Certificates of Analysis available per lot . Toronto Research Chemicals (TRC) offers >95% purity (HPLC) material with storage at +4°C . The stereochemically ambiguous (25ξ)-26-hydroxycholest-4-en-3-one (CAS 41530-25-0) exists as a distinct entity, emphasizing the analytical necessity of verifying stereochemical identity .

Analytical Chemistry Quality Control Metabolomics Reference Standards

Stereochemical Specificity of CYP27A1: Exclusive (25R) Configuration Confers Metabolic Identity Not Replicated by (25S) Isomers

CYP27A1 introduces a (25R)26-hydroxy group and ultimately a (25R)26-acid group to the sterol side-chain [1]. The enzyme exhibits stereospecificity in hydroxylation, and in vivo metabolism proceeds through the (25R) pathway [1]. The existence of a distinct (25ξ)-26-hydroxycholest-4-en-3-one CAS number (41530-25-0) confirms that stereochemically undefined preparations are commercially and chemically distinct entities .

Stereochemistry CYP27A1 Enzymology Metabolite Identification

CYP27A1 Knockout Model Validation: Depletion of 26-Hydroxylated Metabolites Confirms In Vivo Pathway Specificity

Analysis of Cyp27a1−/− mouse brain and plasma using LC-MS with charge-tagging identified over 50 cholesterol metabolites and precursors [1]. CYP27A1 is a key enzyme in both acidic and neutral bile acid biosynthesis pathways, introducing a (25R)26-hydroxy group to the sterol side-chain [1]. In the absence of CYP27A1 activity, the production of 26-hydroxylated metabolites including (25R)-26-hydroxycholest-4-en-3-one and its downstream products is ablated, confirming the obligatory role of CYP27A1 in generating this specific metabolite class [1]. This contrasts with 25-hydroxycholesterol, which is primarily generated by cholesterol 25-hydroxylase (CH25H) rather than CYP27A1 [2].

Knockout Models CYP27A1 Deficiency Metabolomics Pathway Validation

Optimal Research and Industrial Applications for (25R)-26-Hydroxycholest-4-en-3-One Based on Quantitative Evidence


Enzymology Studies of CYP27A1 Substrate Specificity and Bile Acid Biosynthesis

(25R)-26-hydroxycholest-4-en-3-one serves as both a substrate and a product standard for investigating CYP27A1 enzyme kinetics. Given that CYP27A1 exhibits substantially higher activity toward 3-oxo-Δ4 sterols than toward 3β-hydroxy-Δ5 sterols such as cholesterol [1], this compound is essential for characterizing the full catalytic repertoire of CYP27A1. Researchers quantifying enzyme activity, determining Km and Vmax values, or conducting inhibitor screens require the authentic (25R) stereoisomer, as CYP27A1 stereospecifically produces the (25R)26-hydroxy configuration [2]. Substituting with cholesterol-derived oxysterols or racemic preparations invalidates kinetic measurements and mechanistic conclusions.

LC-MS/MS Reference Standard for Targeted Oxysterol Metabolomics

In metabolomics studies of bile acid biosynthesis, (25R)-26-hydroxycholest-4-en-3-one functions as an analytical reference standard for identifying and quantifying 26-hydroxylated oxysterols. The compound's elevated levels in Cyp46a1−/− mouse brain [1] and its depletion in Cyp27a1−/− models [2] establish its utility as a pathway-specific biomarker. For quantitative LC-MS/MS workflows, procurement of material with certified purity (e.g., >99% from Avanti Research or >95% HPLC from TRC ) ensures accurate calibration curves and reliable quantification. The stereochemically defined (25R) configuration is mandatory, as the (25ξ) preparation (CAS 41530-25-0) may co-elute with endogenous isomers or produce ambiguous mass spectral signals.

Cerebrotendinous Xanthomatosis (CTX) Disease Model Research

(25R)-26-hydroxycholest-4-en-3-one is a critical intermediate in pathways disrupted in cerebrotendinous xanthomatosis (CTX), a disorder caused by CYP27A1 deficiency [1]. CTX patients accumulate bile alcohols and cholestanol due to impaired 27-hydroxylation [2]. Researchers investigating CTX pathophysiology require this specific metabolite to trace the 3-oxo-Δ4 branch of the acidic bile acid synthesis pathway. The compound's position downstream of 4-cholesten-3-one—a sterol that CYP27A1 hydroxylates at high efficiency —makes it particularly relevant for studies examining alternative metabolic routes in CTX. Generic oxysterols such as 27-hydroxycholesterol or 25-hydroxycholesterol cannot substitute, as they originate from the 3β-hydroxy-Δ5 pathway and have different disease-relevant accumulation patterns.

Bacterial Cholesterol Catabolism and Pathogenesis Studies

In microbiology research focusing on bacterial pathogens that degrade host cholesterol, (25R)-26-hydroxycholest-4-en-3-one serves as a key intermediate in the cholesterol degradation pathway. Bacterial enzymes including cholest-4-en-3-one 26-monooxygenase catalyze the conversion of cholest-4-en-3-one to 26-hydroxycholest-4-en-3-one [1], initiating side-chain degradation critical for pathogen survival in the host environment [2]. Researchers studying Mycobacterium tuberculosis or other cholesterol-utilizing pathogens require this specific intermediate to map metabolic flux through the cholesterol catabolic pathway. Substituting with cholesterol or generic oxysterols fails to recapitulate the 3-oxo-Δ4 intermediate-specific steps that are essential for understanding bacterial pathogenesis mechanisms and for developing pathway-targeted antimicrobial strategies.

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